Ara-cmp-dipalmitin, also known as cytosine arabinoside dipalmitate, is a lipid derivative of the nucleoside analog cytarabine (araC). This compound is significant in biochemical research and pharmaceutical applications, particularly in the field of cancer treatment. It combines the properties of a nucleoside with fatty acid chains, which can enhance its bioavailability and cellular uptake.
Ara-cmp-dipalmitin is synthesized from cytarabine, a drug used primarily in the treatment of acute myeloid leukemia and non-Hodgkin lymphoma. The synthesis typically involves the esterification of araC with palmitic acid or its derivatives, resulting in a compound that retains the nucleoside's pharmacological activity while improving its lipophilicity.
Ara-cmp-dipalmitin falls under the category of nucleoside analogs and lipid derivatives. It is classified as a phospholipid due to its amphiphilic nature, which allows it to interact with biological membranes effectively.
The synthesis of ara-cmp-dipalmitin can be achieved through several methods, including:
Ara-cmp-dipalmitin consists of a cytosine arabinoside backbone esterified with two palmitic acid chains. The molecular formula can be represented as C₁₈H₃₅N₃O₈P. Its structural features include:
The compound's molecular weight is approximately 433.5 g/mol. The presence of hydrophobic palmitic acid chains enhances its solubility in lipid environments, facilitating cellular uptake.
Ara-cmp-dipalmitin undergoes various chemical reactions that are crucial for its biological activity:
The mechanism of action of ara-cmp-dipalmitin involves:
Studies have shown that modifications to the lipid tail significantly affect the pharmacokinetics and therapeutic efficacy of ara-cmp-dipalmitin compared to unmodified cytarabine .
Relevant analyses include differential scanning calorimetry to assess thermal properties and stability under various conditions .
Ara-cmp-dipalmitin has several important applications in scientific research:
Ara-CMP-dipalmitin represents an advanced prodrug strategy designed to overcome the intrinsic limitations of arabinofuranosylcytosine (ara-C), including rapid deamination to inactive ara-U, poor membrane permeability, and short plasma half-life. Bioreversible prodrug approaches for arabinofuranosyl derivatives focus on transient chemical modifications that enhance lipophilicity and metabolic stability while enabling controlled intracellular release of the active antimetabolite. For ara-CMP (ara-C monophosphate), this entails masking the negatively charged phosphate group through esterification or conjugation with lipophilic moieties. Early N⁴-acyl derivatives of ara-C (e.g., N⁴-behenoyl-ara-C) demonstrated improved in vivo stability when incorporated into liposomes but retained susceptibility to enzymatic deamination, limiting their therapeutic efficacy [1] [4]. Subsequent development of N⁴-alkyl derivatives, particularly N⁴-octadecyl-ara-C (NOAC), marked a significant advancement. NOAC’s extreme resistance to deamination and potent antitumor activity—superior to parent ara-C in murine tumor models—established the viability of lipophilic alkyl chains for stabilizing arabinofuranosyl compounds [1] [4].
Table 1: Evolution of Arabinofuranosylcytosine Prodrug Strategies
Prodrug Type | Key Structural Feature | Metabolic Stability | Primary Advantage |
---|---|---|---|
N⁴-acyl-ara-C (e.g., N⁴-behenoyl) | Fatty acid amide at N⁴ position | Moderate deamination resistance | Simplified liposomal incorporation |
N⁴-alkyl-ara-C (NOAC) | C18 alkyl chain at N⁴ | High deamination resistance | Oral bioavailability; nucleoside transporter independence |
Ara-CMP-dipalmitin | Dipalmitin conjugated at phosphate | Tunable enzymatic hydrolysis | Bypasses rate-limiting first phosphorylation |
The conjugation of ara-CMP with phospholipids like dipalmitin leverages the inherent self-assembly properties of lipids to enhance drug delivery. This approach integrates the mononucleotide into the hydrophobic bilayer matrix of liposomes, circumventing the need for toxic solubilizing agents. The synthesis of ara-CMP-dipalmitin involves:
Critical to this methodology is the maintenance of a lipid-to-prodrug molar ratio of 8:1–10:1, ensuring optimal incorporation into bilayers without phase separation. In vitro studies confirm that liposomal NOAC (structurally analogous to ara-CMP-dipalmitin) exhibits 2.5–200-fold reduced toxicity toward hematopoietic stem cells compared to free ara-C or doxorubicin, highlighting the therapeutic window afforded by phospholipid conjugation [1] [4].
Fatty acid chain length is a decisive factor in the pharmacokinetic behavior and efficacy of ara-CMP-lipid conjugates. Systematic evaluations reveal:
Table 2: Impact of Fatty Acid Chain Length on Prodrug Performance
Chain Length | Liposomal Retention (24h) | *Tumor Accumulation | Enzymatic Hydrolysis Rate | Relative Potency vs. ara-C |
---|---|---|---|---|
C6 (hexanoyl) | <20% | Low | High | 0.3× |
C12 (lauroyl) | 40% | Moderate | Moderate | 1.2× |
C16 (palmitoyl) | 85% | High | Low | 8.5× |
C18 (stearoyl) | 98% | Very High | Very Low | 12.0× |
*Measured as ara-C equivalents in murine xenografts after 72h [4].
Two principal methodologies exist for bioreversible phosphate protection in ara-CMP prodrugs: S-Acyl-2-thioethyl (SATE) groups and diacylglycerol linkages (e.g., dipalmitin). Their synthesis and activation mechanisms diverge significantly:
Limitations: Requires postsynthetic TMSI deprotection for methyl-ester variants, complicating scale-up. tBu-SATE simplifies this but still generates episulfide side products requiring scavengers (e.g., 2-mercaptoethanol) during ammonia cleavage [8].
Diacylglycerol Linkages:
Table 3: Synthesis and Activation Profiles of SATE vs. Diacylglycerol Prodrugs
Parameter | SATE Prodrugs | Diacylglycerol Prodrugs |
---|---|---|
Synthetic Complexity | High (solid-phase synthesis) | Moderate (solution-phase coupling) |
Charge State | Neutral | Anionic (masked by liposomes) |
Key Activating Enzyme | Carboxylesterase | Phospholipase C |
Activation Byproducts | Thiolactone + episulfide | 1,2-Dipalmitin (endogenous lipid) |
Tumor Selectivity | Low | High |
Scalability | Limited by deprotection steps | High |
The diacylglycerol pathway offers superior therapeutic specificity and formulation efficiency, making it the preferred methodology for ara-CMP-dipalmitin. SATE remains valuable for in vitro oligonucleotide delivery but is less suited for systemic ara-CMP prodrug applications [2] [3] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7